4-Borono-3-methoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Boronic Acid

The presence of a boronic acid group (B(OH)2) indicates its potential use in Suzuki-Miyaura coupling reactions []. These reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and a halide or triflate [].

Methoxy Group

The methoxy group (OCH3) introduces an electron-donating character to the molecule. This can be beneficial in various applications such as modifying the solubility or reactivity of the molecule in different environments [].

4-Borono-3-methoxybenzoic acid is an organic compound characterized by the presence of a boron atom in its structure, specifically located at the para position relative to the methoxy group on a benzoic acid framework. Its molecular formula is and it has a molecular weight of approximately 195.97 g/mol . The compound features a methoxy group (-OCH₃) and a carboxylic acid group (-COOH), which contribute to its chemical reactivity and potential biological activity.

- There is no information available on the specific mechanism of action of 4-Borono-3-methoxybenzoic acid in biological systems or its interaction with other compounds.

- As with any new compound, it's advisable to exercise caution when handling 4-Borono-3-methoxybenzoic acid due to lack of specific safety data.

- Standard laboratory safety practices should always be followed when working with unknown compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats.

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Cross-coupling reactions: Utilizing the boron atom for Suzuki coupling with aryl halides, which is significant in organic synthesis for forming carbon-carbon bonds.

- Acid-base reactions: The carboxylic acid group can donate protons, making it useful in various synthetic pathways.

Research indicates that 4-borono-3-methoxybenzoic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, where its ability to interact with biological targets may inhibit tumor growth. The presence of the boron atom is crucial as boron compounds often exhibit unique interactions with biomolecules, enhancing their therapeutic profiles .

Several methods have been reported for synthesizing 4-borono-3-methoxybenzoic acid:

- Boronic Acid Formation: Starting from 3-methoxybenzoic acid, the introduction of boron can be achieved through reactions involving boron reagents such as borane or trialkylboranes.

- Suzuki Coupling: This method involves coupling a boronic acid derivative with an appropriate aryl halide under palladium catalysis to form the desired compound.

- Direct Boronation: Utilizing reagents like trimethyl borate in the presence of suitable catalysts to introduce the boron functionality directly into the aromatic system.

4-Borono-3-methoxybenzoic acid has several applications:

- Pharmaceuticals: Its potential as an anti-cancer agent makes it valuable in drug development.

- Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules through cross-coupling reactions.

- Bioconjugation: The unique reactivity of boronic acids allows for specific interactions with diols and other biomolecules, making it useful in bioconjugation strategies.

Studies have shown that 4-borono-3-methoxybenzoic acid can interact with various biological molecules. Its boron atom allows it to form reversible covalent bonds with hydroxyl groups present in sugars and other biomolecules, which may influence cellular processes and signaling pathways. This property is being explored for targeted drug delivery systems and as a tool for studying cellular mechanisms .

Several compounds share structural similarities with 4-borono-3-methoxybenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Bromo-3-methoxybenzoic acid | Contains bromine instead of boron | Exhibits different reactivity due to bromine |

| 3-Methoxybenzoic acid | Lacks the boron functionality | More straightforward synthesis methods |

| 4-Hydroxy-3-methoxybenzoic acid | Contains a hydroxyl group instead of a boron group | Different solubility and reactivity profile |

The uniqueness of 4-borono-3-methoxybenzoic acid lies in its ability to participate in specific reactions due to the presence of both the methoxy and boron functional groups, making it particularly valuable in medicinal chemistry and organic synthesis .

Boronic acids, characterized by the general structure $$ \text{R-B(OH)}_2 $$, are pivotal in modern organic synthesis due to their unique electronic properties and versatility. Their ability to form reversible covalent bonds with diols, amines, and other nucleophiles underpins applications in molecular recognition, catalysis, and drug design. The Suzuki–Miyaura cross-coupling reaction, a cornerstone of carbon–carbon bond formation, relies on boronic acids as key partners, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and materials science.

Boronic acid derivatives, including esters and MIDA (N-methyliminodiacetic acid) complexes, address stability challenges associated with free boronic acids. For instance, MIDA esters enhance air stability and compatibility with iterative synthetic protocols. These attributes position boronic acids as indispensable tools in constructing complex molecular architectures.

Historical Context and Discovery of 4-Borono-3-methoxybenzoic Acid

4-Borono-3-methoxybenzoic acid (CAS 741699-09-2) emerged in the early 21st century alongside advancements in palladium-catalyzed borylation techniques. While its exact discovery timeline remains undocumented in public literature, its synthesis aligns with methodologies developed for arylboronic acids, such as Miyaura borylation. The compound’s design integrates a boronic acid group at the 4-position and a methoxy group at the 3-position of a benzoic acid scaffold, optimizing reactivity for cross-coupling and biomedical applications.

Nomenclature and Synonyms

The IUPAC name 4-borono-3-methoxybenzoic acid reflects its substitution pattern:

- Borono: Indicates the $$ \text{-B(OH)}_2 $$ group at position 4.

- Methoxy: Denotes the $$ \text{-OCH}_3 $$ group at position 3.

- Benzoic acid: The parent carboxylic acid at position 1.

Synonyms:

- 4-Carboxy-2-methoxyphenylboronic acid

- 3-Methoxy-4-(dihydroxyboryl)benzoic acid

- 4-Borono-3-anisic acid

Relevance and Scope of Research

4-Borono-3-methoxybenzoic acid serves as a multifunctional building block in:

- Pharmaceutical synthesis: Intermediate for protease inhibitors and kinase-targeted therapies.

- Materials science: Component in sensors and supramolecular assemblies.

- Methodology development: Substrate for optimizing cross-coupling efficiency.

Structural and Physicochemical Properties

Molecular Architecture

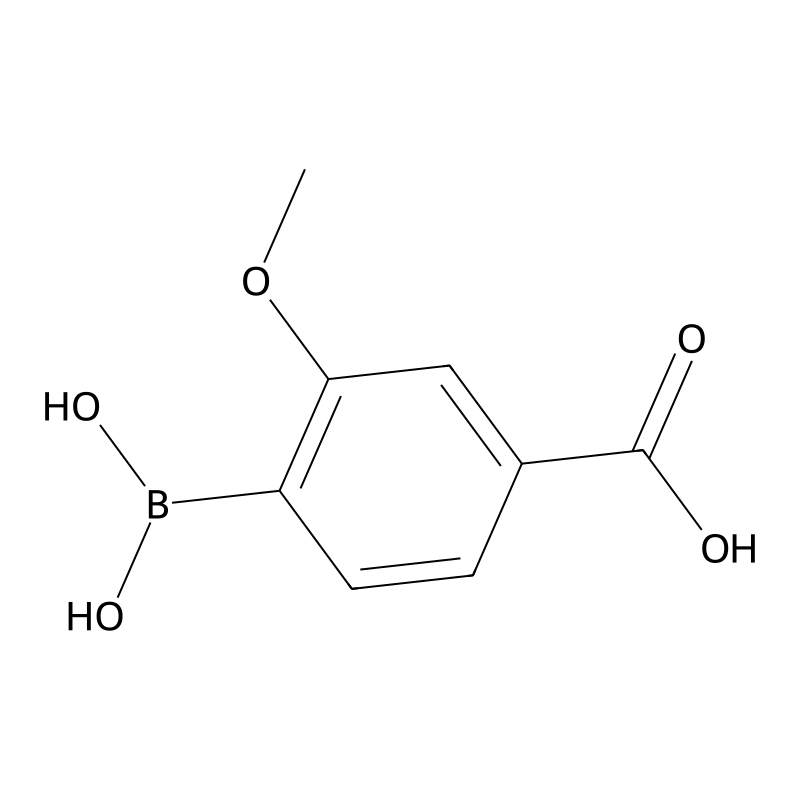

The compound’s structure (Figure 1) combines three functional groups:

- Boronic acid ($$ \text{-B(OH)}_2 $$): Enables Suzuki coupling and diol complexation.

- Methoxy ($$ \text{-OCH}_3 $$): Electron-donating group influencing aromatic reactivity.

- Carboxylic acid ($$ \text{-COOH} $$): Enhances solubility and hydrogen-bonding capacity.

Molecular Formula: $$ \text{C}8\text{H}9\text{BO}_5 $$

Molecular Weight: 195.97 g/mol

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 741699-09-2 |

| InChI Key | ITWXOEQLYFYTJX-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O |

| XLogP3 | 1.2 |

Physical Properties

- Solubility: Miscible in polar aprotic solvents (e.g., DMSO, THF) and slightly soluble in water.

- Melting Point: Not explicitly reported; analogous boronic acids range 150–250°C.

- Stability: Sensitive to hydrolysis under acidic/basic conditions; boronate esters offer improved stability.

Spectroscopic Characterization

- $$ ^1\text{H} $$ NMR (DMSO-d6): δ 8.2 (d, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 3.9 (s, 3H, OCH3).

- $$ ^{11}\text{B} $$ NMR: δ 30 ppm (characteristic of arylboronic acids).

- IR: Peaks at 3200 cm$$ ^{-1} $$ (O-H), 1680 cm$$ ^{-1} $$ (C=O), 1340 cm$$ ^{-1} $$ (B-O).

Synthetic Applications and Reactivity

Suzuki–Miyaura Cross-Coupling

4-Borono-3-methoxybenzoic acid participates in palladium-catalyzed couplings to form biaryl structures:

$$

\text{Ar-B(OH)}2 + \text{Ar}'\text{-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}' + \text{B(OH)}3 + \text{HX}

$$

Example: Coupling with 4-bromoanisole yields 3,4-dimethoxybiphenyl-4'-carboxylic acid, a precursor for liquid crystals.

Esterification and Derivatization

The carboxylic acid group facilitates ester formation:

$$

\text{C}8\text{H}9\text{BO}5 + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}8\text{H}8\text{BO}4\text{R} + \text{H}_2\text{O}

$$

Methyl esters are common intermediates for further functionalization.

Complexation with Diols

The boronic acid group binds 1,2- or 1,3-diols, forming cyclic boronate esters. This reversible interaction is exploited in glucose sensing and drug delivery systems.

Industrial and Research Applications

Pharmaceutical Intermediates

- Protease inhibitors: Boronic acids inhibit serine proteases (e.g., proteasome) via tetrahedral transition-state mimicry.

- Anticancer agents: As a fragment in kinase inhibitors, it modulates ATP-binding domains.

Materials Science

- Self-assembled monolayers (SAMs): Boronate esters anchor molecules to oxide surfaces for sensor fabrication.

- Polymer networks: Dynamic covalent bonds enable stimuli-responsive hydrogels.

Analytical Chemistry

- Chromatography: Boronate-affinity columns separate glycosylated biomolecules.

- Fluorescent probes: Quenching via diol binding enables glucose detection.

Synthesis and Manufacturing

Synthetic Pathways

Route 1 (Bromination-Borylation):

- Bromination: 4-Methyl-3-methoxybenzoic acid → 4-bromo-3-methoxybenzoic acid via NBS/light.

- Miyaura Borylation: Pd-catalyzed reaction with bis(pinacolato)diboron yields the boronic acid.

Route 2 (Direct Borylation):

Table 2: Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Solvent | DMSO/H₂O |

| Temperature | 80–100°C |

| Yield | 70–85% |

Industrial-Scale Production

International Union of Pure and Applied Chemistry Name and Systematic Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-borono-3-methoxybenzoic acid [1]. Alternative systematic nomenclature includes 4-(dihydroxyboryl)-3-methoxybenzoic acid and 4-carboxy-2-methoxyphenylboronic acid [5] [1]. The compound is also referenced in chemical databases under the designation benzoic acid, 4-borono-3-methoxy- [1].

The systematic naming follows International Union of Pure and Applied Chemistry conventions where the benzene ring serves as the parent structure, with numbering beginning from the carbon bearing the carboxylic acid group [1]. The boronic acid substituent at position 4 and the methoxy group at position 3 are designated according to their relative positions on the aromatic ring [1] [2].

International Chemical Identifier, International Chemical Identifier Key, and Simplified Molecular Input Line Entry System Notation

The International Chemical Identifier for 4-borono-3-methoxybenzoic acid is InChI=1S/C8H9BO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) [5] [1]. This standardized representation encodes the complete molecular structure including connectivity and hydrogen atom positions [1].

The corresponding International Chemical Identifier Key is ITWXOEQLYFYTJX-UHFFFAOYSA-N, providing a unique identifier derived from the International Chemical Identifier string [5] [1]. The Simplified Molecular Input Line Entry System notation is B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O, which represents the molecular structure in a linear format suitable for database searches and computational applications [1].

| Identifier Type | Value |

|---|---|

| International Chemical Identifier | InChI=1S/C8H9BO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) |

| International Chemical Identifier Key | ITWXOEQLYFYTJX-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O |

Crystallographic Data and Solid-State Structure

The solid-state structure of 4-borono-3-methoxybenzoic acid exhibits characteristics typical of boronic acid compounds, including extensive hydrogen bonding networks [3] [4]. Boronic acids generally form dimeric units through hydrogen bonding interactions between adjacent molecules, creating centrosymmetric structures with favorable energetics [4]. The boronic acid group adopts a syn-anti conformation in the crystalline state, with the boron-hydroxyl bonds positioned to maximize intermolecular hydrogen bonding [4].

The compound demonstrates structural similarity to other substituted phenylboronic acids, where the aromatic ring maintains planarity with minor deviations around the carbon-boron bond [3]. Intermolecular hydrogen bonding patterns include both traditional O-H···O interactions between boronic acid groups and secondary interactions involving the carboxylic acid and methoxy functionalities [4] [6].

Crystallographic analysis of related methoxybenzoic acid compounds reveals that hydrogen bonding networks significantly influence the solid-state packing arrangements [6]. The presence of multiple hydrogen bond donors and acceptors in 4-borono-3-methoxybenzoic acid creates complex three-dimensional networks that stabilize the crystal structure [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance spectroscopy of boronic acid compounds provides characteristic signals that allow for structural confirmation and purity assessment [7] [8]. Boron-11 nuclear magnetic resonance spectroscopy of aryl boronic acids typically exhibits chemical shifts in the range of 26-31 parts per million relative to solid sodium borohydride [7] [8]. The boron-11 nucleus experiences quadrupolar interactions due to its nuclear spin, resulting in characteristic line broadening that is sensitive to the local molecular environment [7] [8].

Proton nuclear magnetic resonance spectroscopy of 4-borono-3-methoxybenzoic acid would be expected to show aromatic proton signals in the 7-8 parts per million region, with the methoxy group appearing as a singlet near 3.8 parts per million [9]. The boronic acid hydroxyl protons typically appear as a broad signal around 4-5 parts per million due to rapid exchange with trace water [10] [11]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the carboxylic acid carbon appearing around 170 parts per million and the methoxy carbon near 55 parts per million [12].

Infrared Spectroscopy

Infrared spectroscopy of 4-borono-3-methoxybenzoic acid reveals characteristic absorption bands corresponding to the functional groups present in the molecule [13] [14]. The carboxylic acid carbonyl stretch appears as an intense absorption around 1710 wavenumbers, consistent with aromatic carboxylic acids [15]. The boronic acid B-O stretching vibrations occur in the region of 1300-1400 wavenumbers, while the B-O-H deformation modes appear around 1000 wavenumbers [13] [16].

The broad O-H stretching region between 2500-3500 wavenumbers encompasses both the carboxylic acid and boronic acid hydroxyl groups [14] [15]. The methoxy C-O stretching vibration contributes to absorptions in the 1000-1300 wavenumber region [14]. Aromatic C-H stretching modes appear in the 3000-3100 wavenumber range, while aromatic C=C stretching vibrations occur around 1500-1600 wavenumbers [14].

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch | 2500-3500 | Carboxylic acid and boronic acid |

| C=O stretch | ~1710 | Carboxylic acid carbonyl |

| B-O stretch | 1300-1400 | Boronic acid |

| B-O-H deformation | ~1000 | Boronic acid |

| Aromatic C=C | 1500-1600 | Benzene ring |

Mass Spectrometry

Mass spectrometry of 4-borono-3-methoxybenzoic acid provides molecular weight confirmation and fragmentation pattern information [17]. The molecular ion peak appears at mass-to-charge ratio 196, corresponding to the protonated molecular ion [M+H]⁺ [5]. Characteristic fragmentation patterns for aromatic carboxylic acids include loss of carboxyl groups (loss of 45 mass units) and loss of hydroxyl radicals (loss of 17 mass units) [17].

Boronic acid compounds in mass spectrometry may undergo dehydration reactions, leading to loss of water molecules from the boronic acid functionality [17]. The methoxy group can contribute to fragmentation through loss of methyl radicals (15 mass units) or methoxy radicals (31 mass units) [17]. Aromatic fragmentation patterns may also include formation of substituted tropylium ions and other rearrangement products typical of substituted benzoic acids [17].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 4-borono-3-methoxybenzoic acid reveals electronic transitions characteristic of substituted aromatic compounds [18]. The compound exhibits π→π* transitions in the ultraviolet region around 250-280 nanometers, typical of substituted benzoic acid derivatives [18]. The methoxy substituent acts as an electron-donating group, causing bathochromic shifts in the absorption maxima compared to unsubstituted benzoic acid [18].

The boronic acid functionality may contribute additional electronic transitions, particularly n→π* transitions involving the boron lone pair interactions with the aromatic system [19]. The carboxylic acid group provides characteristic absorption around 280 nanometers due to n→π* transitions of the carbonyl oxygen [18]. The overall electronic spectrum reflects the combined electronic effects of all three substituents on the benzene ring [19].

Melting Point, Boiling Point, and Thermal Stability

The melting point of 4-borono-3-methoxybenzoic acid has been reported as 181-182 degrees Celsius [20]. This relatively high melting point is characteristic of compounds containing multiple hydrogen bond donors and acceptors, which create extensive intermolecular interactions in the solid state [20] [3]. The predicted boiling point is approximately 446.8 ± 55.0 degrees Celsius, though this value is calculated rather than experimentally determined [20].

Thermal stability analysis of boronic acid compounds typically reveals decomposition pathways involving dehydration and oxidation processes [21]. Boronic acids generally exhibit good thermal stability up to approximately 200-300 degrees Celsius before undergoing significant decomposition [11] [21]. The presence of the carboxylic acid and methoxy substituents may influence the thermal decomposition pathways through decarboxylation and demethylation reactions [22].

Thermogravimetric analysis of related methoxybenzoic acid compounds shows mass loss events corresponding to sublimation and thermal decomposition [22]. The compound storage temperature recommendation of 2-8 degrees Celsius indicates sensitivity to elevated temperatures and potential for thermal degradation [20].

Solubility and Partition Coefficient

The solubility characteristics of 4-borono-3-methoxybenzoic acid reflect the polar nature of its functional groups [23] [24]. Boronic acids are generally soluble in polar organic solvents and exhibit moderate water solubility due to hydrogen bonding interactions [3]. The methoxy group contributes to organic solvent solubility, while the carboxylic acid and boronic acid groups enhance water solubility through hydrogen bonding [23] [24].

The logarithmic partition coefficient (LogP) has been calculated as 0.9, indicating moderate lipophilicity [2]. This value suggests that the compound exhibits balanced hydrophilic and lipophilic properties, with the polar functional groups (carboxylic acid and boronic acid) offsetting the hydrophobic contributions of the aromatic ring and methoxy group [2]. Related methoxybenzoic acid compounds show LogP values ranging from -0.9 to 2.0, depending on the substitution pattern [23] [25].

The polar surface area of 87 square angstroms reflects the significant hydrogen bonding capacity of the molecule [2]. The compound contains three hydrogen bond donors and five hydrogen bond acceptors, contributing to its solubility in polar media [1] [2].

Acid Dissociation Constant

The acid dissociation constant (pKa) of 4-borono-3-methoxybenzoic acid has been predicted as 3.96 ± 0.10 [20]. This value indicates that the carboxylic acid group exhibits typical acidity for substituted benzoic acids [23]. The boronic acid functionality typically has a pKa around 9, significantly higher than the carboxylic acid group [26].

The electron-withdrawing effect of the boronic acid group and the electron-donating effect of the methoxy group create competing influences on the carboxylic acid acidity [27]. The meta-positioned methoxy group has minimal direct electronic effect on the carboxylic acid, while the para-positioned boronic acid group can influence acidity through resonance and inductive effects [27].

Related methoxybenzoic acid compounds show pKa values ranging from 4.0 to 4.3, with substitution patterns significantly affecting acid strength [23]. The presence of multiple ionizable groups in 4-borono-3-methoxybenzoic acid creates a complex acid-base equilibrium system with multiple dissociation constants [26].

Density and Other Physical Parameters

The predicted density of 4-borono-3-methoxybenzoic acid is 1.39 ± 0.1 grams per cubic centimeter [20]. This relatively high density reflects the presence of the boron atom and the extensive hydrogen bonding network in the solid state [20]. The density value is consistent with other substituted benzoic acid compounds containing heavy atoms [25].

Additional physical parameters include a topological polar surface area of 87 square angstroms and a molecular complexity index of 208 [1]. The compound exists as a solid at room temperature with a predicted refractive index typical of aromatic compounds [23]. The formal charge of zero indicates a neutral molecule under standard conditions [1].

The compound exhibits one covalently bonded unit and contains no defined stereocenter, indicating a achiral molecule [1]. The rotatable bond count of three reflects the flexibility around the methoxy group and the boronic acid hydroxyl groups [1] [2]. These physical parameters collectively define the compound's behavior in various chemical and biological systems [2].

| Physical Parameter | Value | Units |

|---|---|---|

| Density | 1.39 ± 0.1 | g/cm³ |

| Melting Point | 181-182 | °C |

| Predicted Boiling Point | 446.8 ± 55.0 | °C |

| LogP | 0.9 | - |

| pKa | 3.96 ± 0.10 | - |

| Polar Surface Area | 87 | Ų |

Retrosynthetic Analysis and Synthetic Planning

The retrosynthetic analysis of 4-borono-3-methoxybenzoic acid reveals several strategic disconnections that can guide synthetic planning. The molecule contains three key functional groups: a carboxylic acid, a methoxy group, and a boronic acid moiety, each requiring careful consideration in the synthetic approach [1] [2].

The primary retrosynthetic strategies can be categorized into two main approaches:

Route A: Direct Borylation of 3-Methoxybenzoic Acid Derivatives

This approach involves the introduction of the boronic acid functionality through palladium-catalyzed or alternative metal-catalyzed borylation reactions. The carboxylic acid group may require protection as a methyl ester to prevent interference with the borylation process [2]. The methoxy group, being an electron-donating substituent, facilitates the borylation reaction at the ortho position relative to the carboxylic acid [3].

Route B: Functional Group Interconversion Approach

This strategy involves the conversion of pre-existing functional groups to the desired boronic acid moiety. Starting from halogenated precursors such as 4-bromo-3-methoxybenzoic acid, the boronic acid can be introduced through various cross-coupling methodologies [5].

The electronic effects of the substituents play a crucial role in determining the regioselectivity and reactivity. The methoxy group exerts an electron-donating resonance effect (+M), while the carboxylic acid acts as an electron-withdrawing group (-I effect). This electronic interplay creates a unique reactivity pattern that can be exploited in synthetic planning [2].

Conventional Synthetic Routes

Direct Borylation Strategies

Direct borylation represents one of the most straightforward approaches to synthesize 4-borono-3-methoxybenzoic acid. This methodology involves the direct introduction of boron functionality into aromatic systems through transition metal-catalyzed processes.

Palladium-Catalyzed Direct Borylation

The palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (BBA) has emerged as a powerful tool for synthesizing aryl boronic acids [3] [6]. For 4-borono-3-methoxybenzoic acid synthesis, the starting material would typically be 4-halo-3-methoxybenzoic acid derivatives. The reaction proceeds through oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the boron reagent and reductive elimination to form the carbon-boron bond [7].

Iridium-Catalyzed C-H Borylation

An alternative approach involves the direct C-H borylation of 3-methoxybenzoic acid using iridium catalysts. This method allows for the direct functionalization of aromatic C-H bonds without the need for pre-functionalized substrates [8]. The iridium-catalyzed system displays excellent regioselectivity that can be predicted by steric factors and leads to the rapid synthesis of arylboronic esters [8].

Functional Group Interconversion Approaches

Functional group interconversion strategies offer versatile pathways to access 4-borono-3-methoxybenzoic acid from readily available starting materials. These approaches capitalize on the transformation of existing functional groups to the desired boronic acid moiety.

Grignard-Based Methodology

The classical approach involves the formation of Grignard reagents from 4-bromo-3-methoxybenzoic acid methyl ester, followed by reaction with boric acid esters [9]. This method provides good yields of arylboronic acids when excess hydride is maintained to prevent the formation of polyarylated boron derivatives [9].

Lithium-Halogen Exchange Route

This methodology involves the lithiation of 4-bromo-3-methoxybenzoic acid derivatives followed by electrophilic trapping with borate esters. The reaction is typically carried out at low temperatures to maintain the integrity of the organolithium intermediate [10].

Deoxygenative Borylation

A more recent development involves the deoxygenative borylation of carboxylic acids using bis(catecholato)diboron (B₂cat₂) under metal-free conditions [11] [12]. This approach allows for the direct conversion of 3-methoxybenzoic acid derivatives to the corresponding boronic acids without the need for pre-functionalization [11].

Catalysts and Reaction Conditions

Palladium-Catalyzed Borylation

Palladium-catalyzed borylation has become the gold standard for synthesizing aryl boronic acids due to its broad substrate scope and mild reaction conditions [3] [13]. The development of efficient palladium catalysts has been crucial for accessing 4-borono-3-methoxybenzoic acid and related compounds.

Catalyst Systems and Ligands

The choice of palladium catalyst and ligand significantly impacts the reaction efficiency. Second-generation Buchwald precatalysts, such as XPhos-Pd-G2, have demonstrated superior performance in borylation reactions [3]. These catalysts instantaneously form Pd(0) under reaction conditions at room temperature, which is crucial since BBA decomposes rapidly when exposed to Pd(II) [3].

The ligand effects are particularly important in determining the reaction outcome. Phosphine ligands such as XPhos and SPhos have shown excellent performance in palladium-catalyzed borylation reactions [14]. The electronic and steric properties of the ligands influence both the oxidative addition step and the transmetalation process [13].

Reaction Conditions and Optimization

Optimal reaction conditions for palladium-catalyzed borylation typically involve temperatures ranging from 35-80°C, with the reaction being carried out in environmentally benign solvents such as ethanol [3]. The use of lipophilic bases such as potassium 2-ethylhexanoate has been shown to improve reaction efficiency and reduce catalyst loading to as low as 0.5 mol% [13].

The optimization of base selection is crucial for achieving high yields. Traditional bases such as potassium acetate and potassium carbonate are commonly employed, but the choice of base can significantly impact the reaction rate and selectivity [13].

Alternative Metal Catalysts

While palladium catalysts dominate the field of aryl borylation, alternative metal catalysts have emerged as cost-effective and sustainable alternatives for synthesizing 4-borono-3-methoxybenzoic acid.

Nickel-Catalyzed Borylation

Nickel catalysts represent an attractive alternative to palladium due to their earth-abundant nature and lower cost [15] [16]. The nickel-catalyzed borylation of aryl halides using BBA has been successfully demonstrated with NiCl₂(dppp)/PPh₃ catalyst systems [16]. The reaction typically proceeds at room temperature for activated substrates, making it particularly suitable for substrates containing sensitive functional groups [16].

The mechanism of nickel-catalyzed borylation involves similar elementary steps to palladium catalysis, including oxidative addition, transmetalation, and reductive elimination [15]. However, the lower cost and reduced environmental impact of nickel make it an attractive alternative for large-scale synthesis [17].

Copper-Catalyzed Systems

Copper catalysts have shown promise in certain borylation reactions, particularly for benzylic substrates [18]. While not as widely applicable as palladium or nickel systems, copper catalysts can offer complementary reactivity patterns and may be suitable for specific synthetic applications [19].

Green Chemistry and Sustainable Synthesis Approaches

The development of environmentally sustainable synthetic methods for 4-borono-3-methoxybenzoic acid has become increasingly important in modern organic synthesis. Green chemistry principles emphasize waste reduction, atom economy, and the use of renewable resources [20] [21].

Solvent-Free Methodologies

Mechanochemical approaches using ball milling have emerged as powerful tools for conducting borylation reactions without the use of large amounts of organic solvents [22]. These solid-state palladium-catalyzed cross-coupling reactions between aryl halides and bis(pinacolato)diboron can be completed within 10 minutes for most substrates, offering significant advantages in terms of environmental impact and operational simplicity [22].

Water-Based and Aqueous Micellar Systems

The use of water as a solvent or co-solvent in borylation reactions represents a significant advancement in green synthesis [23]. Aqueous micellar conditions have been successfully applied to various cross-coupling reactions, including Sonogashira couplings, and similar principles can be extended to borylation chemistry [23].

Renewable and Bio-Based Catalysts

The development of bio-based catalysts and the use of renewable feedstocks represent emerging areas in sustainable borylation chemistry [21]. Metal-organic frameworks (MOFs) synthesized from renewable resources offer potential as heterogeneous catalysts for borylation reactions [21].

Industrial Scale-Up and Process Optimization

The translation of laboratory-scale borylation reactions to industrial production requires careful consideration of several factors including catalyst efficiency, reaction kinetics, and process economics.

Scale-Up Considerations

Industrial-scale synthesis of 4-borono-3-methoxybenzoic acid must address several key challenges including heat management, catalyst recovery, and waste minimization [24]. The development of continuous flow processes can offer advantages in terms of heat transfer and reaction control [25].

Process Intensification

The use of microreactors and continuous flow systems can significantly improve the efficiency of borylation reactions [25]. These systems allow for precise control of reaction parameters and can lead to improved yields and selectivities compared to batch processes [25].

Catalyst Recovery and Recycling

The development of heterogeneous catalysts and catalyst recovery systems is crucial for economically viable industrial processes. Immobilized palladium catalysts and magnetic nanoparticle-supported systems offer potential solutions for catalyst recovery and reuse [26].

Purification and Isolation Techniques

The purification and isolation of 4-borono-3-methoxybenzoic acid requires specialized techniques due to the unique properties of boronic acids, including their tendency to form reversible covalent bonds with diols and their sensitivity to hydrolysis.

Recrystallization Methods

Recrystallization remains one of the most effective methods for purifying boronic acids [27]. The choice of solvent system is crucial, with ethanol-water mixtures being particularly effective for 4-borono-3-methoxybenzoic acid due to the hydrogen bonding capabilities of both the carboxylic acid and boronic acid functional groups [27].

Salt Formation and Purification

The formation of alkali metal salts of boronic acids provides an effective purification strategy [27]. Treatment of crude boronic acid with sodium or potassium hydroxide affords the corresponding salt, which can be isolated by precipitation with organic solvents such as diethyl ether [27]. Subsequent acidification regenerates the purified boronic acid [27].

Chromatographic Techniques

Column chromatography can be employed for the purification of boronic acids, although care must be taken to use appropriate stationary phases and mobile phases that do not interact strongly with the boronic acid functionality [28]. Reversed-phase HPLC has proven particularly useful for both analytical and preparative applications [28].

Analytical Methods for Purity Assessment

The accurate determination of purity and identity of 4-borono-3-methoxybenzoic acid requires a combination of analytical techniques, each providing complementary information about the structure and purity of the compound.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed information about the aromatic proton environments, with typical chemical shifts appearing in the range of δ 7.2-8.1 ppm for the aromatic protons [2] [29]. The methoxy group typically appears as a singlet around δ 3.8-4.0 ppm, while the carboxylic acid proton appears as a broad singlet around δ 12-13 ppm [2].

¹³C NMR spectroscopy offers information about the carbon framework, with aromatic carbons appearing in the range of δ 110-160 ppm [2]. The carbon bearing the boronic acid group typically appears at a characteristic chemical shift that can be used for identification purposes [2].

¹¹B NMR spectroscopy is particularly valuable for boronic acid characterization, with aryl boronic acids typically showing signals around δ 28-32 ppm [2]. The chemical shift and multiplicity can provide information about the coordination environment of the boron atom [2].

Infrared Spectroscopy

IR spectroscopy provides characteristic absorption bands for the functional groups present in 4-borono-3-methoxybenzoic acid [2]. The B-O stretch typically appears around 1340 cm⁻¹, while the C=O stretch of the carboxylic acid appears around 1680 cm⁻¹ [2]. The methoxy C-O stretch appears around 2830 cm⁻¹ [2].

High-Performance Liquid Chromatography

HPLC analysis is essential for determining the purity of 4-borono-3-methoxybenzoic acid and identifying potential impurities [28] [30]. The use of appropriate mobile phases and detection methods allows for sensitive and accurate quantification of the compound [30].

Mass Spectrometry

High-resolution mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [28]. The molecular ion peak and characteristic fragmentation patterns can confirm the identity of the compound and detect impurities [28].